4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Thermal Properties Safety Distillation

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde (CAS 443777-04-6) is a multifunctional aryl aldehyde building block belonging to the N-benzylpiperazine-substituted benzaldehyde class. Its structure integrates three reactive handles: a benzylpiperazine moiety, a formyl group, and an aryl bromide, with the bromine regioselectively placed at the 3-position of the benzaldehyde ring.

Molecular Formula C18H19BrN2O
Molecular Weight 359.3 g/mol
CAS No. 443777-04-6
Cat. No. B1345065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde
CAS443777-04-6
Molecular FormulaC18H19BrN2O
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)Br
InChIInChI=1S/C18H19BrN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
InChIKeyRJQOEOHVLBKVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde (CAS 443777-04-6) – Core Structural Identity and Compound Class Positioning


4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde (CAS 443777-04-6) is a multifunctional aryl aldehyde building block belonging to the N-benzylpiperazine-substituted benzaldehyde class [1]. Its structure integrates three reactive handles: a benzylpiperazine moiety, a formyl group, and an aryl bromide, with the bromine regioselectively placed at the 3-position of the benzaldehyde ring . This precise substitution pattern distinguishes it from related benzylpiperazine benzaldehydes that either lack the halogen or position it differently on the aromatic core, making it a privileged intermediate for divergent synthetic strategies .

Why 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde Cannot Be Replaced by Generic Benzylpiperazine Benzaldehydes


In-class benzylpiperazine benzaldehyde analogs cannot be casually interchanged for 4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde because the 3-bromo substituent fundamentally alters both physicochemical properties and synthetic utility. The halogen atom increases molecular weight to 359.3 g/mol versus 280.4 g/mol for the non‑brominated analog, raises the predicted boiling point from 446.3 °C to 481.5 °C, and shifts the flash point from 195.3 °C to 245 °C . More critically, the bromide serves as an orthogonal reactive site enabling transition-metal-mediated cross-coupling chemistry that the de‑bromo congener cannot access, while the aldehyde functionality remains available for condensation or reductive amination [1]. Substituting a positional isomer, such as 2-(4-benzylpiperazin-1-yl)-4-bromobenzaldehyde, relocates the bromide to a chemically inequivalent electronic environment, leading to divergent regioselectivity and reaction outcomes. The quantitative evidence below substantiates why this specific regioisomer must be explicitly specified in procurement and experimental design.

Quantitative Differentiation Evidence for 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde


Thermal Stability and Physical Handling: Boiling Point and Flash Point vs. Non-Halogenated Analog

The 3-bromo substituent markedly elevates the compound's boiling point and flash point compared to the non‑halogenated 4-(4-benzylpiperazin-1-yl)benzaldehyde, providing a wider operational window for high-temperature reactions and safer handling. While no direct head-to-head experimental study is available, cross-source data consistently show this trend. The boiling point of the target compound is reported as 481.5 °C at 760 mmHg, compared to 446.3 °C for the de‑bromo analog . The flash point is 245 °C versus 195.3 °C .

Thermal Properties Safety Distillation

Lipophilicity and Membrane Permeability Prediction: XLogP3-AA Comparison

The computed XLogP3-AA value for 4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde is 3.5 [1]. In contrast, the non‑brominated analog 4-(4-benzylpiperazin-1-yl)benzaldehyde has a computed XLogP3-AA of 2.8 [2]. This difference of 0.7 log units indicates a significantly higher lipophilicity for the brominated compound, which can influence solubility, permeability, and protein binding when the compound is used as a precursor for bioactive molecule synthesis.

Lipophilicity Drug-likeness ADME

Orthogonal Synthetic Handle: Aryl Bromide as a Cross-Coupling Site vs. De-Bromo Analog

The presence of the aryl bromide at the 3-position provides a chemically orthogonal reactive handle that is completely absent in 4-(4-benzylpiperazin-1-yl)benzaldehyde. This enables palladium-catalyzed C–C bond formation (Suzuki, Stille, Heck) and C–N coupling (Buchwald-Hartwig) at the bromide site while the aldehyde and piperazine nitrogens remain available for independent derivatization. The non‑halogenated analog is limited to aldehyde/amine chemistry only, reducing the potential molecular complexity accessible from a single intermediate [1].

Cross-coupling Suzuki reaction Building block

Supplier Purity Specifications and Batch-to-Batch Consistency Metrics

Commercially, this compound is available at defined purity grades that can serve as procurement benchmarks. AKSci lists a minimum purity specification of 95% , while Leyan offers a 98% purity grade . The non‑halogenated analog is similarly available at 95% minimum purity from AKSci . While purity levels are comparable, the availability of a 98% option for the target compound provides a quantifiable quality advantage for applications requiring higher initial purity, such as early-stage medicinal chemistry where impurity profiles can confound biological assay interpretation.

Quality Control Purity Procurement

Optimal Application Scenarios for 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde Based on Quantified Evidence


Divergent Library Synthesis via Sequential Functionalization of Three Orthogonal Handles

The compound's three chemically distinct reactive sites (aryl bromide, aldehyde, tertiary amine) make it an ideal central intermediate for constructing compound libraries. The bromide enables Pd-catalyzed cross-coupling to introduce aryl, heteroaryl, or amine diversity, the aldehyde can be used for reductive amination or Knoevenagel condensations, and the piperazine nitrogen can be alkylated or acylated . This divergent potential is not achievable with the non‑halogenated analog, which is limited to two handles .

Synthesis of CNS-Targeted Candidate Molecules Requiring Higher Lipophilicity

With an XLogP3-AA of 3.5, the target compound introduces a 0.7 log unit increase in lipophilicity relative to the de‑bromo analog (XLogP3-AA 2.8) . This makes it a strategically preferred intermediate for CNS drug discovery programs where enhanced passive permeability across the blood-brain barrier is desirable, provided that the final compound's property profile remains within favorable CNS drug space.

High-Temperature Reaction Sequences Requiring Extended Thermal Stability

The elevated boiling point (481.5 °C) and flash point (245 °C) permit the use of high-boiling solvents and prolonged heating without approaching hazardous conditions, in contrast to the non‑brominated analog (boiling point 446.3 °C, flash point 195.3 °C) . This is particularly advantageous in microwave-assisted synthesis or high-temperature Pd-catalyzed coupling reactions where thermal robustness is a prerequisite.

Quality-Sensitive Medicinal Chemistry Requiring High Initial Purity

The commercial availability of a 98% purity grade from Leyan provides a quantifiable purity advantage over the de‑bromo analog's maximum verified 95% purity . This reduces upfront purification burden and minimizes the risk of impurity-driven false positives in biological assays, making the target compound a more reliable choice for hit-to-lead and lead optimization phases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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